Cytidine Deaminase Resistance: 66,000-Fold Lower Substrate Affinity Compared to Gemcitabine
Roducitabine phosphate (as its active moiety RX-3117) demonstrates profound resistance to metabolic deactivation by cytidine deaminase (CDA), a key enzyme responsible for the rapid clearance and acquired resistance of gemcitabine. In direct enzymatic assays, RX-3117 was a 66,000-fold poorer substrate for CDA compared to gemcitabine [1]. This near-absolute resistance to deamination prevents the metabolic inactivation that limits the clinical utility of gemcitabine, particularly in tumors with elevated CDA expression.
| Evidence Dimension | Substrate affinity for cytidine deaminase (relative deamination rate) |
|---|---|
| Target Compound Data | 66,000-fold lower substrate activity than gemcitabine |
| Comparator Or Baseline | Gemcitabine (reference: normalized deamination rate = 1-fold) |
| Quantified Difference | 66,000-fold reduction in deamination susceptibility |
| Conditions | In vitro recombinant cytidine deaminase enzymatic assay; data from Peters et al. 2013 [1] |
Why This Matters
Procurement for CDA-high tumor models or gemcitabine-resistant cancer research demands a compound that bypasses this degradation pathway; roducitabine phosphate uniquely satisfies this requirement.
- [1] Peters GJ, Smid K, Vecchi L, et al. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360). Invest New Drugs. 2013;31(6):1444-1457. View Source
